2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine
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Overview
Description
2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then coupled with a chloropyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are often employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the oxadiazole ring.
Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Its stability and reactivity make it useful in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, affecting the function of proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Shares the chloro and fluoro substituents but lacks the oxadiazole ring.
3-Chloro-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of the oxadiazole ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring with fluorine and trifluoromethyl substituents.
Uniqueness
2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
1120245-54-6 |
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Molecular Formula |
C13H7ClFN3O |
Molecular Weight |
275.66 g/mol |
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7ClFN3O/c14-11-7-9(5-6-16-11)13-17-12(18-19-13)8-1-3-10(15)4-2-8/h1-7H |
InChI Key |
QVELEAOPNGYSLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=NC=C3)Cl)F |
Origin of Product |
United States |
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